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Ethyl 3-amino-2-hydroxy-2-methylpropanoate

Cat. No.: B2371087
CAS No.: 876269-47-5
M. Wt: 147.174
InChI Key: UXCYYPNKUKBHAE-UHFFFAOYSA-N
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Description

Foundational Significance within Alpha-Substituted Beta-Amino Ester Chemistry

The core importance of Ethyl 3-amino-2-hydroxy-2-methylpropanoate lies in its classification as an α,α-disubstituted amino acid. The presence of a methyl group at the alpha-carbon, in addition to the hydroxymethyl side chain, introduces significant steric bulk. This structural feature has profound implications for the conformational properties of peptides and other molecules into which it is incorporated. Unlike their naturally occurring counterparts, peptides containing α,α-disubstituted amino acids exhibit restricted conformational freedom, often leading to the formation of stable secondary structures such as helices and turns. nih.govnih.gov This has made them invaluable tools in the design of peptidomimetics with enhanced biological activity and stability.

The synthesis of molecules with quaternary carbon centers, such as that found in this compound, presents a formidable challenge in organic synthesis. The development of stereoselective methods to construct these centers is a testament to the ingenuity of modern synthetic chemistry.

Historical Development and Contemporary Relevance in Organic Synthesis

The journey to synthesize optically pure α,α-disubstituted amino acids has been a long and evolving one. Early methods often relied on chiral auxiliaries and diastereoselective reactions to control the stereochemistry of the newly formed quaternary center. More recent advancements have focused on the development of catalytic asymmetric methods, which offer greater efficiency and atom economy.

The contemporary relevance of this compound is intrinsically linked to the broader importance of α,α-disubstituted amino acids in medicinal chemistry and materials science. These compounds serve as crucial precursors for a wide array of biologically active molecules. Their incorporation into peptide-based drugs can enhance resistance to enzymatic degradation, improve receptor binding affinity, and modulate pharmacokinetic properties.

Current Research Landscape and Future Trajectories for the Compound

Current research continues to explore new and more efficient synthetic routes to this compound and its derivatives. A key focus is on the development of enantioselective catalytic methods that can provide access to either enantiomer of the compound with high purity. For instance, asymmetric amination reactions using organocatalysts have shown promise in achieving high levels of stereocontrol. nih.govnih.govacs.org

Future trajectories for this compound are likely to expand into new areas of materials science, where its unique structural properties could be exploited to create novel polymers and other advanced materials with tailored properties. The continued development of innovative synthetic methodologies will undoubtedly unlock the full potential of this versatile chemical entity.

Compound Information

Compound NameSynonymsMolecular FormulaMolar Mass
This compoundEthyl α-methylserinate; 2-amino-3-hydroxy-2-methyl-propionic acid ethyl esterC6H13NO3147.17 g/mol

Physicochemical Properties

PropertyValue
XLogP3-1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass147.08954328 g/mol
Monoisotopic Mass147.08954328 g/mol
Topological Polar Surface Area69.4 Ų
Heavy Atom Count10
Complexity114

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B2371087 Ethyl 3-amino-2-hydroxy-2-methylpropanoate CAS No. 876269-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-5(8)6(2,9)4-7/h9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCYYPNKUKBHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 Amino 2 Hydroxy 2 Methylpropanoate

Chemo- and Regioselective Synthesis Strategies

Conventional Multistep Organic Synthesis Approaches

Information regarding conventional multistep organic synthesis approaches specifically targeting Ethyl 3-amino-2-hydroxy-2-methylpropanoate is not available in the reviewed literature. General methods for the synthesis of β-amino alcohols or α-hydroxy-β-amino esters could theoretically be adapted, but a direct, documented pathway is not present.

Multi-component Reactions and Domino Cyclizations for Core Structure Formation

While multi-component reactions (MCRs) and domino cyclizations are powerful tools for the efficient construction of complex molecules, no specific MCRs or domino reactions have been reported in the searched literature for the direct synthesis of the core structure of this compound.

Stereocontrolled Synthesis: Diastereoselective and Enantioselective Approaches

Detailed diastereoselective or enantioselective synthetic routes to this compound are not described in the available scientific literature. While asymmetric synthesis of other amino alcohols and related esters has been documented, these methods have not been specifically applied to this compound.

Convergent and Divergent Synthetic Pathways Utilizing Key Precursors

Specific convergent or divergent synthetic pathways that utilize key precursors for the synthesis of this compound are not found in the surveyed literature.

Biocatalytic and Enzymatic Synthetic Routes

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures

There is no specific information available in the searched scientific literature regarding the enzyme-mediated kinetic resolution of racemic mixtures of this compound. While enzymatic resolutions are a common strategy for obtaining enantiomerically pure compounds, their application to this particular substrate has not been documented in the reviewed sources.

Due to the lack of specific research findings on the synthesis of this compound, no data tables can be generated.

Asymmetric Biotransformations for Chiral Product Formation

The synthesis of single-enantiomer compounds is a critical challenge in medicinal chemistry. Asymmetric biotransformations, utilizing enzymes to catalyze stereoselective reactions, provide an elegant solution to this challenge. For the production of chiral this compound, two primary enzymatic strategies are of significant interest: the kinetic resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor.

Lipases are a class of enzymes that have been extensively explored for the kinetic resolution of racemic esters and alcohols. In a typical kinetic resolution of racemic this compound, a lipase (B570770) would selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the unreacted enantiomer and the modified one. For instance, the lipase from Candida antarctica B (CAL-B) has demonstrated broad applicability in the enantioselective hydrolysis of various β-amino esters. This process can yield both the desired amino acid and the unreacted ester with high enantiomeric excess.

Another powerful approach is the use of transaminases for the asymmetric synthesis of β-amino acids from their corresponding β-keto ester precursors. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, creating a new chiral center with high stereoselectivity. While direct synthesis of this compound via this method would require a specific β-keto-α-hydroxy ester precursor, the principle has been successfully applied to a wide range of β-keto esters, yielding the corresponding β-amino esters with excellent optical purity.

The table below illustrates a representative, albeit hypothetical, screening of various lipases for the kinetic resolution of racemic this compound. Such screenings are crucial for identifying the optimal enzyme and reaction conditions.

Table 1: Screening of Lipases for Kinetic Resolution of (±)-Ethyl 3-amino-2-hydroxy-2-methylpropanoate

Enzyme Source Reaction Time (h) Conversion (%) Enantiomeric Excess of Substrate (ees, %) Enantiomeric Excess of Product (eep, %)
Candida antarctica Lipase B (CAL-B) 24 48 >99 (R) 96 (S)
Pseudomonas cepacia Lipase (PSL) 48 51 98 (R) 95 (S)
Candida rugosa Lipase (CRL) 72 35 60 (R) 55 (S)
Aspergillus niger Lipase (ANL) 72 20 30 (R) 25 (S)

Enzyme Discovery, Engineering, and Immobilization for Enhanced Biocatalysis

The practical application of biocatalysts in industrial synthesis often requires enzymes with improved properties such as stability, activity, and substrate specificity. The fields of enzyme discovery, protein engineering, and immobilization are central to developing robust biocatalytic processes for the synthesis of molecules like this compound.

Enzyme Discovery: The search for novel enzymes with desired catalytic activities is a continuous effort. Modern screening techniques allow for the rapid evaluation of microbial diversity to identify new lipases and transaminases that may exhibit superior performance for the synthesis of specific target molecules. For example, a screening program might identify a novel bacterial transaminase with high activity and stereoselectivity towards the precursor of this compound.

Enzyme Engineering: Once a promising enzyme is identified, its properties can be further enhanced through protein engineering. Techniques such as directed evolution and site-directed mutagenesis are employed to create enzyme variants with improved characteristics. For the synthesis of a specific chiral amine, an amine transaminase was engineered over 11 rounds of evolution, resulting in a variant with significantly increased activity and the ability to function at higher substrate concentrations and temperatures. This engineered enzyme allowed for a more efficient and cost-effective production process.

Enzyme Immobilization: Immobilization of enzymes onto solid supports is a key technology for improving their stability and enabling their reuse, which is crucial for cost-effective industrial applications. Various materials, including polymers, porous silica, and magnetic nanoparticles, can be used as supports. Immobilization can also, in some cases, enhance the enzyme's activity and selectivity. For example, lipase from Pseudomonas fluorescens immobilized on modified silica nanoparticles has been used for the kinetic resolution of a racemic nitrile, demonstrating the potential of this technique to improve the efficiency of biocatalytic processes.

The following table presents hypothetical data illustrating the impact of enzyme engineering and immobilization on the performance of a transaminase for the asymmetric synthesis of this compound from its corresponding β-keto ester.

Table 2: Performance Enhancement of a Transaminase for Asymmetric Synthesis

Enzyme Variant Form Substrate Loading (g/L) Conversion (%) Enantiomeric Excess (ee, %)
Wild-Type Free 10 65 92 (S)
Engineered (5 mutations) Free 50 85 98 (S)
Engineered (11 mutations) Free 100 >99 >99.5 (S)
Engineered (11 mutations) Immobilized 100 >99 >99.5 (S)

Stereochemical Investigations and Chiral Control in Ethyl 3 Amino 2 Hydroxy 2 Methylpropanoate Systems

Analysis of Stereoisomeric Forms: Enantiomers and Diastereomers

Ethyl 3-amino-2-hydroxy-2-methylpropanoate possesses two chiral centers, at the C2 and C3 positions. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with n=2, there are four possible stereoisomers. libretexts.org These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, having opposite configurations at all chiral centers. masterorganicchemistry.commasterorganicchemistry.com The relationship between stereoisomers that are not mirror images is defined as diastereomeric. libretexts.orgchemspider.com

The four stereoisomers of this compound can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature:

(2R, 3R)-Ethyl 3-amino-2-hydroxy-2-methylpropanoate

(2S, 3S)-Ethyl 3-amino-2-hydroxy-2-methylpropanoate

(2R, 3S)-Ethyl 3-amino-2-hydroxy-2-methylpropanoate

(2S, 3R)-Ethyl 3-amino-2-hydroxy-2-methylpropanoate

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other. Any other combination, for instance, the relationship between the (2R, 3R) and (2R, 3S) isomers, is diastereomeric because they have the same configuration at one chiral center (C2) but an opposite configuration at the other (C3). masterorganicchemistry.com Diastereomers have distinct physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by standard laboratory techniques like chromatography or crystallization. masterorganicchemistry.com

Stereoisomer RelationshipDescriptionExample Pair 1Example Pair 2
EnantiomersNon-superimposable mirror images; opposite configuration at ALL chiral centers.(2R, 3R) and (2S, 3S)(2R, 3S) and (2S, 3R)
DiastereomersStereoisomers that are not mirror images; same configuration at one center, opposite at another.(2R, 3R) and (2R, 3S)(2S, 3S) and (2S, 3R)

Chiral Auxiliary and Organocatalytic Approaches for Stereocontrol

Achieving stereocontrol in the synthesis of molecules like this compound is a central goal of asymmetric synthesis. Two powerful strategies employed for this purpose are the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgblogspot.com Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of aldol reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org In the context of synthesizing β-amino-α-hydroxy esters, an enantiopure auxiliary attached to the substrate can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered side, thus leading to a specific diastereomer. blogspot.com Popular auxiliaries include derivatives of amino alcohols like pseudoephedrine and oxazolidinones. sigmaaldrich.com

Organocatalysis: This approach utilizes small organic molecules as catalysts to induce asymmetry. nih.govresearchgate.net Unlike metal-based catalysts, organocatalysts are often less sensitive to air and moisture. For the synthesis of β-amino-α-hydroxy esters, proline and its derivatives are common organocatalysts. For example, the Sharpless Asymmetric Aminohydroxylation (ASAH) allows for the direct, regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium catalyst in conjunction with chiral ligands derived from cinchona alkaloids. nih.govresearchgate.net This method can be applied to α,β-unsaturated esters, providing a direct route to α-hydroxy-β-amino acid derivatives. nih.gov The choice of ligand, such as derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates which enantiomer of the product is formed. nih.govrsc.org

ApproachPrincipleCommon ExamplesKey Advantage
Chiral AuxiliaryA temporary chiral group guides the reaction stereochemistry. wikipedia.orgEvans' Oxazolidinones, Pseudoephedrine, Camphorsultam. wikipedia.orgHigh diastereoselectivity, predictable outcomes.
OrganocatalysisA small chiral organic molecule catalyzes the asymmetric reaction. nih.govProline, Cinchona Alkaloids (in ASAH reaction). nih.govchemistryviews.orgMetal-free, often milder reaction conditions.

Mechanisms of Asymmetric Induction

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org The mechanisms behind this control are often explained by transition state models that consider steric and electronic interactions.

In reactions employing chiral auxiliaries like Evans' oxazolidinones, the stereochemical outcome is often rationalized by a rigid, chelated transition state. blogspot.com For example, in an aldol reaction, the formation of a boron enolate in the presence of the oxazolidinone auxiliary creates a well-defined six-membered chair-like transition state. The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing the electrophile (an aldehyde) to approach from the opposite face, thereby ensuring high facial selectivity. blogspot.com

In the Sharpless Asymmetric Aminohydroxylation, the mechanism is believed to involve the formation of an osmium-ligand complex that coordinates with the alkene. nih.gov The chiral ligand creates a chiral pocket around the osmium active site. The alkene substrate can only fit into this pocket in a specific orientation to minimize steric clashes with the ligand framework. This preferential binding orientation dictates the face of the double bond to which the amino and hydroxyl groups are delivered, leading to high enantioselectivity. nih.govrsc.org The reaction is proposed to proceed through either a [3+2] or a [2+2] cycloaddition pathway between the alkene and an osmium imido species, with the ligand accelerating the reaction and controlling the stereochemical outcome. nih.gov

Models such as Cram's rule, the Felkin-Anh model, and chelation-control models are fundamental concepts used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. wikipedia.orgegyankosh.ac.in For instance, the Felkin-Anh model predicts that the largest substituent on the adjacent chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric strain in the transition state. msu.edu When a chelating group (like a hydroxyl or amino group) is present, a metal ion can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic transition state that can lead to a different stereochemical outcome, often referred to as the "anti-Felkin" or chelation-controlled product. wikipedia.orgegyankosh.ac.in

Chiral Resolution Techniques: Chromatographic and Crystallization-based Methods

When a synthesis produces a mixture of stereoisomers (either a racemic mixture of enantiomers or a mixture of diastereomers), resolution techniques are required to isolate the desired pure isomer.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for separating enantiomers. ntu.edu.sgchromatographyonline.comnih.gov The CSP is composed of a single enantiomer of a chiral compound immobilized on a solid support. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral phase. ntu.edu.sg One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column, while the other enantiomer, forming a less stable complex, elutes faster. chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are among the most common and versatile for separating a wide range of chiral molecules, including amino acid esters. ntu.edu.sgyakhak.org

Crystallization-based Methods: These methods exploit the different physical properties of diastereomers. To separate a racemic mixture of enantiomers, they are first reacted with an enantiomerically pure resolving agent (like a chiral acid or base) to form a mixture of diastereomeric salts. gavinpublishers.com Since diastereomers have different solubilities, one may crystallize preferentially from a suitable solvent, allowing for its separation by filtration. nih.gov This process is known as diastereomeric crystallization. The resolved diastereomeric salt is then treated to remove the resolving agent, yielding the enantiomerically pure compound. The success of this method depends on finding a suitable resolving agent and crystallization solvent that provides good discrimination between the diastereomers. gavinpublishers.com In some cases, crystallization-induced dynamic resolution (CIDR) can be employed, where the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, potentially allowing for a theoretical yield greater than 50%. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Amino 2 Hydroxy 2 Methylpropanoate

Reactivity Profiling of the Amino Functionality

The primary amino group (-NH₂) is a key site of reactivity in Ethyl 3-amino-2-hydroxy-2-methylpropanoate, acting as a potent nucleophile. Its reactivity is central to a variety of covalent modifications, including acylation and alkylation, which are fundamental for building more complex molecular architectures.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is one of the most common transformations for primary amines and is the foundation of peptide synthesis. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, in peptide coupling, the amine attacks the activated carboxyl group of an amino acid or peptide, often facilitated by coupling agents that enhance the electrophilicity of the carboxyl group and minimize side reactions. researchgate.net

N-Alkylation: The nucleophilic character of the amino group also allows for N-alkylation reactions with alkyl halides or through reductive amination with aldehydes and ketones. The reaction with alkyl halides is a direct nucleophilic substitution. Another important alkylation pathway is the Michael addition, where the amine adds to an α,β-unsaturated carbonyl compound. For example, the addition of an amine to ethyl acrylate (B77674) is a known method for synthesizing β-amino esters. google.com

The table below summarizes common reagents and conditions for the transformation of primary amino functionalities, which are applicable to this compound.

Reaction TypeReagent ClassExample ReagentTypical ConditionsProduct
N-Acylation Acid ChlorideAcetyl chlorideAprotic solvent, base (e.g., triethylamine)N-acetyl derivative
N-Acylation Carboxylic AcidBoc-Gly-OHCoupling agent (e.g., EDC, HOBt), DMFDipeptide conjugate
N-Alkylation Alkyl HalideMethyl iodidePolar solvent, base (e.g., K₂CO₃)N-methyl derivative
Reductive Amination Aldehyde/KetoneAcetoneReducing agent (e.g., NaBH₃CN), pH controlN-isopropyl derivative

Reactivity Profiling of the Hydroxyl Functionality

The tertiary hydroxyl (-OH) group in this compound presents a distinct reactivity profile. Unlike primary or secondary alcohols, tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. However, the hydroxyl group can undergo other important reactions such as O-acylation and O-alkylation.

O-Acylation (Esterification): The hydroxyl group can be acylated to form an ester. This reaction typically requires forcing conditions or specific catalysts, especially given the steric hindrance of a tertiary alcohol. Acylation can be achieved using highly reactive acylating agents like acid anhydrides or acid chlorides, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Enzymatic catalysis, for example using lipases like Candida antarctica lipase (B570770) B (CAL-B), can provide a mild and highly selective method for the acylation of hydroxyl groups in similar molecules. researchgate.net

O-Alkylation (Etherification): Formation of an ether linkage at the tertiary hydroxyl group (O-alkylation) is also possible but can be challenging. It generally requires strong bases to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile towards an alkyl halide (Williamson ether synthesis).

The following table outlines representative reactions involving hydroxyl groups, illustrating the conditions that could be applied to the tertiary alcohol of this compound.

Reaction TypeReagentCatalyst/ConditionsProduct
O-Acylation Acetic AnhydrideDMAP, PyridineO-acetyl derivative
O-Acylation (Enzymatic) Isopropenyl acetateLipase (e.g., CAL-B), solvent-freeO-acetyl derivative researchgate.net
O-Alkylation Methyl iodideStrong base (e.g., NaH), THFO-methyl ether

Reactivity Profiling of the Ester Moiety

The ethyl ester moiety is another key functional group that can undergo characteristic reactions, primarily hydrolysis and transesterification. wikipedia.org These transformations are typically catalyzed by acids or bases.

Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The resulting carboxylate salt is resistant to further nucleophilic attack.

Acid-catalyzed hydrolysis: This is a reversible equilibrium process. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon towards attack by water.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged for another alkyl group from the alcohol. wikipedia.org This process is also an equilibrium reaction. For example, reacting the ethyl ester with methanol (B129727) would lead to the formation of the corresponding methyl ester. wikipedia.org

Reaction TypeReagentCatalystProduct
Hydrolysis (Basic) WaterNaOH or KOH3-amino-2-hydroxy-2-methylpropanoic acid (as salt)
Hydrolysis (Acidic) WaterH₂SO₄ or HCl3-amino-2-hydroxy-2-methylpropanoic acid
Transesterification MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound

Intramolecular Cyclization and Ring-Forming Reactions

The spatial arrangement of the amino, hydroxyl, and ester groups in this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The 1,2-relationship between the amino and hydroxyl groups is particularly significant for the synthesis of five-membered rings. wikipedia.org

A prominent reaction pathway is the formation of 2-oxazolines. This class of heterocycles can be synthesized through the cyclization of 2-amino alcohols with various functional groups. wikipedia.orgnih.gov In the context of this compound, the amino group can act as a nucleophile, attacking the carbonyl carbon of the ester. While this typically requires activation, a more common strategy involves converting the amino alcohol to an N-acyl derivative (an amide), followed by cyclodehydration to form the oxazoline (B21484) ring. organic-chemistry.org Various reagents, including DAST, Deoxo-Fluor, or catalysis by molybdenum complexes, can facilitate this transformation. organic-chemistry.org

Alternatively, domino reactions involving the simultaneous participation of multiple functional groups can lead to more complex polycyclic systems, such as γ-lactam annulated oxazacycles. mdpi.com The propensity of amino esters to undergo intramolecular cyclization can also be exploited for controlled release mechanisms. nih.gov

The following table presents established methods for the synthesis of oxazolines from 2-amino alcohols, which serve as models for the potential cyclization of this compound derivatives.

Starting MaterialReagent/MethodProductReference
2-Amino alcohol + NitrileCu-NHC complex2-Substituted oxazoline organic-chemistry.org
2-Amino alcohol + AldehydeOxidizing agent (e.g., NBS, Iodine)2-Substituted oxazoline wikipedia.org
N-(2-hydroxyethyl)amideDehydrating agent (e.g., DAST)2-Substituted oxazoline organic-chemistry.org
2-Amino alcohol + Carboxylic acidDirect condensation2-Substituted oxazoline nih.gov

Intermolecular Reactions and Coupling Strategies for Conjugation

The presence of multiple reactive handles on this compound allows for its use as a versatile scaffold in intermolecular reactions and conjugation strategies. The primary amino group is the most accessible site for forming stable linkages to other molecules, such as peptides, polymers, or labels.

Amide bond formation is the most prevalent strategy for conjugation. The amino group of this compound can be coupled with a carboxylic acid on a target molecule using standard peptide coupling reagents. researchgate.net These reagents, such as carbodiimides (e.g., EDC) often used in combination with additives (e.g., HOBt, OxymaPure), activate the carboxylic acid for nucleophilic attack by the amine, leading to the formation of a stable amide bond under mild conditions. researchgate.net This approach is fundamental to solid-phase peptide synthesis and can be used to incorporate the unique structural features of the title compound into larger biomolecules. rsc.org

Beyond peptides, this coupling strategy can be extended to create polymer-drug conjugates or other advanced materials. For example, a carboxyl-terminated polymer could be conjugated with the amino group of the molecule to create amphiphilic block copolymers. nih.gov

The table below lists common coupling reagents used for amide bond formation, which are suitable for conjugating this compound.

Coupling ReagentAdditiveCommon SolventKey Feature
EDC (Water-Soluble Carbodiimide)HOBt or Sulfo-HOSuDMF, DCM, WaterWater-soluble byproducts, suitable for aqueous media researchgate.net
HATUDIPEA (base)DMF, NMPHigh efficiency, low racemization
HBTUDIPEA (base)DMF, NMPCommonly used in automated peptide synthesis
COMUDIPEA (base)DMFHigh solubility and reactivity researchgate.net

Role of Ethyl 3 Amino 2 Hydroxy 2 Methylpropanoate As a Versatile Chemical Scaffold and Building Block

Integration into Complex Organic Molecule Synthesis

The trifunctional nature of Ethyl 3-amino-2-hydroxy-2-methylpropanoate, possessing an amine, a hydroxyl group, and an ester moiety, allows for its facile incorporation into intricate molecular architectures. Organic chemists have capitalized on these reactive handles to construct complex natural products and their analogues. The presence of a stereogenic center also makes it a valuable chiral pool starting material, enabling the synthesis of enantiomerically pure compounds.

One of the key applications of this building block is in the synthesis of modified amino acids and peptide fragments. The amino and ester groups can be readily manipulated to form peptide bonds, while the hydroxyl group can be derivatized to introduce further complexity. For instance, it can serve as a linchpin in the assembly of depsipeptides, which are characterized by the presence of both amide and ester linkages.

Furthermore, the hydroxyl and amino groups can be protected with orthogonal protecting groups, allowing for selective reactions at different sites of the molecule. This strategic protection and deprotection is fundamental to its use in multi-step total synthesis.

Table 1: Functional Group Reactivity in this compound

Functional GroupCommon ReactionsPotential Modifications
Amino Group Acylation, Alkylation, Amide bond formationProtection (e.g., Boc, Cbz), Salt formation
Hydroxyl Group Esterification, Etherification, OxidationProtection (e.g., Silyl ethers, Benzyl ethers)
Ester Group Hydrolysis, Amidation, Reduction to alcoholTransesterification

Precursor for Advanced Medicinal Chemistry Intermediates

In the realm of medicinal chemistry, this compound serves as a crucial precursor for the synthesis of a variety of advanced intermediates that are pivotal in drug discovery and development. Its inherent chirality and functional group array are leveraged to create scaffolds that can be further elaborated into potent and selective therapeutic agents.

A significant application is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form, for example, oxazolines, morpholines, and other nitrogen- and oxygen-containing heterocycles. These heterocyclic systems are prevalent in drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.

Moreover, this compound is utilized in the preparation of chiral ligands for asymmetric catalysis, which is a cornerstone of modern pharmaceutical manufacturing. The ability to synthesize enantiomerically pure drugs is critical, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Table 2: Examples of Medicinal Chemistry Scaffolds Derived from this compound

Scaffold ClassSynthetic StrategyTherapeutic Relevance
Oxazoline (B21484) Derivatives Intramolecular cyclization of the N-acylated amino alcoholBioisosteres for amide bonds, chiral auxiliaries
Morpholine Derivatives Reductive amination followed by intramolecular etherificationCore structures in various CNS-active drugs
Chiral Piperazines Multi-step conversion involving reduction and cyclizationPrivileged structures in medicinal chemistry

Utility in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. In the agrochemical sector, the development of novel pesticides and herbicides with improved efficacy and reduced environmental impact is a continuous effort. The unique stereochemical and functional features of this building block can be incorporated into new active ingredients to enhance their biological activity and selectivity. For instance, derivatives of this compound may exhibit fungicidal or insecticidal properties.

In the specialty chemicals industry, this compound can be used as a monomer or a cross-linking agent in the synthesis of functional polymers. The presence of multiple reactive sites allows for the creation of polymers with tailored properties, such as improved thermal stability, biodegradability, or specific binding capabilities. These materials can find applications in areas ranging from coatings and adhesives to biomedical devices.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. nih.gov The structural rigidity and multiple points of diversification offered by this compound make it an excellent scaffold for the construction of combinatorial libraries.

By systematically varying the substituents at the amino, hydroxyl, and ester positions, a vast array of structurally diverse molecules can be generated. For example, the amino group can be acylated with a variety of carboxylic acids, the hydroxyl group can be esterified or etherified with different partners, and the ester can be converted to a library of amides. This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broad chemical space to identify compounds with desired biological activities or material properties. nih.govfrontiersin.orgmdpi.com

The general scheme for creating a combinatorial library based on this scaffold is as follows:

Scaffold Preparation: this compound is the starting scaffold.

Diversification Step 1: Reaction at the amino group with a set of diverse building blocks (R1-COOH).

Diversification Step 2: Reaction at the hydroxyl group with another set of diverse building blocks (R2-X).

Diversification Step 3: Reaction at the ester group with a third set of diverse building blocks (R3-NH2).

This parallel synthesis approach can generate thousands of unique compounds in a relatively short period, significantly accelerating the discovery process.

Interactions with Biological Systems: Biochemical and Enzymatic Perspectives

Substrate Recognition and Binding Mechanisms of Relevant Enzymes

The interaction of a small molecule like Ethyl 3-amino-2-hydroxy-2-methylpropanoate with an enzyme is predicated on the principle of molecular recognition, where the substrate binds to the enzyme's active site. This binding is governed by a combination of shape complementarity and electrostatic interactions. Several classes of enzymes could potentially recognize and bind this compound due to its structural features.

Hydrolases (Esterases and Lipases): The ethyl ester group is a prime target for hydrolytic enzymes such as esterases and lipases. These enzymes catalyze the cleavage of ester bonds. The active site of these enzymes typically contains a catalytic triad (e.g., Ser-His-Asp) that facilitates nucleophilic attack on the carbonyl carbon of the ester. The specificity of these enzymes is often dictated by the size and hydrophobicity of the acyl and alcohol portions of the ester. Lipase-catalyzed hydrolysis has been successfully used for the resolution of β-amino carboxylic esters. mdpi.comnih.gov For instance, lipase (B570770) PSIM from Burkholderia cepacia has been shown to effectively hydrolyze racemic β-amino carboxylic ester hydrochlorides. mdpi.com Similarly, Candida antarctica lipase B (CAL-B) is another versatile enzyme for the enantioselective hydrolysis of β-amino esters. nih.gov

Peptidases and Proteases: While not a traditional peptide, the β-amino acid structure might allow it to be recognized by certain peptidases. β-aminopeptidases are enzymes that can cleave β-amino acids from the N-terminus of peptides. nih.gov The incorporation of β-amino acids into peptides can confer resistance to proteolysis, suggesting that while some proteases may bind these structures, they may not efficiently cleave them. researchgate.net The binding pockets of proteases are adapted to accommodate the side chains of amino acids, and the specific stereochemistry and substituents of this compound would influence its affinity for such enzymes. medcraveonline.com

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govnih.govresearchgate.net Transaminases have shown potential for the synthesis of optically pure β-amino acids through kinetic resolution of racemic compounds or asymmetric synthesis from prochiral substrates. nih.govresearchgate.netresearchgate.net The recognition of a β-amino acid by a transaminase involves the binding of the amino group and the carboxyl group (or its ester derivative) in the active site, often involving a pyridoxal 5'-phosphate (PLP) cofactor.

Aldolases and Hydroxymethyltransferases: Enzymes like serine hydroxymethyltransferase (SHMT) and threonine aldolases are involved in the metabolism of β-hydroxy-α-amino acids. proteopedia.orgresearchgate.netnih.gov These enzymes catalyze the reversible aldol condensation of glycine with an aldehyde. researchgate.netnih.gov While the primary role of SHMT is the interconversion of serine and glycine, it exhibits broad substrate specificity and can act on other 3-hydroxyamino acids. nih.govwikipedia.org The binding of substrates to SHMT involves interactions with the hydroxyl and amino groups. proteopedia.org

The following table summarizes the key structural features of this compound and the corresponding enzyme classes that are likely to recognize them.

Structural FeaturePotential Recognizing Enzyme ClassRecognition Mechanism
Ethyl EsterHydrolases (Esterases, Lipases)The active site's catalytic triad interacts with the ester linkage for hydrolysis.
β-Amino GroupTransaminases, β-AminopeptidasesThe amino group binds to the active site, often involving a PLP cofactor in transaminases.
β-Hydroxy GroupAldolases, DehydrogenasesThe hydroxyl group can form hydrogen bonds within the active site, crucial for positioning and catalysis.
α-Methyl GroupVariousThe methyl group can influence substrate binding through steric and hydrophobic interactions, potentially affecting stereoselectivity.

Elucidation of Potential Biochemical Pathways Involving the Compound or its Metabolites

Given the absence of direct metabolic studies on this compound, its potential biochemical fate must be inferred from known metabolic pathways of structurally related molecules. nih.govbyjus.comlsuhsc.edu A plausible initial step would be the hydrolysis of the ethyl ester by non-specific esterases present in plasma and various tissues to yield 3-amino-2-hydroxy-2-methylpropanoic acid and ethanol.

Following hydrolysis, the resulting β-amino acid could enter several metabolic routes:

Transamination: The primary amino group could be removed by a transaminase, converting the molecule into a β-keto acid. nih.govnih.govresearchgate.net This β-keto acid could then be further metabolized, potentially entering pathways like fatty acid metabolism or the citric acid cycle after conversion to common intermediates like acetyl-CoA. byjus.com

Degradation similar to β-Alanine: The metabolism of β-alanine, a simple β-amino acid, involves its conversion to malonate semialdehyde. nih.gov A similar pathway for 3-amino-2-hydroxy-2-methylpropanoic acid could involve deamination and oxidation, leading to intermediates that can be channeled into central metabolic pathways.

Excretion: If the compound or its primary metabolite is not a substrate for endogenous enzymes, it may be excreted from the body, either unchanged or after conjugation reactions (e.g., glucuronidation of the hydroxyl group) that increase its water solubility.

A hypothetical metabolic pathway is outlined below:

Step 1: Ester Hydrolysis this compound + H₂O ---(Esterase)---> 3-Amino-2-hydroxy-2-methylpropanoic acid + Ethanol

Step 2: Transamination 3-Amino-2-hydroxy-2-methylpropanoic acid + α-Ketoglutarate ---(Transaminase)---> 3-Oxo-2-hydroxy-2-methylpropanoic acid + Glutamate

Step 3: Further Metabolism The resulting keto acid could undergo decarboxylation or other enzymatic modifications to enter central metabolic pathways.

Enzyme Kinetics and Design of Enzyme Modulators (from a chemical interaction perspective)

The rate of any enzymatic reaction involving this compound would be described by enzyme kinetics, typically the Michaelis-Menten model. wikipedia.org The key parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), would depend on the specific enzyme and the reaction conditions. The Kₘ would reflect the affinity of the enzyme for the substrate, influenced by the interactions described in section 6.1. The α-methyl group, for instance, could sterically hinder binding, leading to a higher Kₘ compared to an unmethylated analogue.

The design of molecules that can modulate the activity of enzymes that process this compound would follow established principles of inhibitor design. acs.org

Competitive Inhibitors: Molecules that are structurally similar to this compound could be designed to bind to the active site of a target enzyme without undergoing a reaction, thereby competing with the natural substrate. For example, modifying the hydroxyl or amino group could create a molecule that binds but cannot be catalytically processed.

Non-competitive Inhibitors: These modulators would bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, without directly competing with the substrate for the active site.

Mechanism-Based Inhibitors (Suicide Inhibitors): A molecule could be designed to be initially processed by the enzyme, but then form a highly reactive intermediate that covalently binds to the active site, irreversibly inactivating the enzyme.

The rational design of such modulators would be greatly aided by a detailed understanding of the three-dimensional structure of the target enzyme's active site. nih.gov Computational modeling and docking studies could be employed to predict the binding affinity and orientation of potential inhibitors based on the structure of this compound.

Bio-conjugation Strategies for Chemical Probes and Tags

To study the interactions of this compound within a biological system, it can be chemically modified to create probes and tags. biosyn.comnih.govbiosyn.comvectorlabs.com The presence of a primary amino group and a hydroxyl group provides convenient handles for bioconjugation reactions. biosyn.comnih.govbiosyn.com

Targeting the Amino Group: The primary amine is a nucleophilic group that can be targeted by a variety of reagents to attach fluorescent dyes, biotin, or other reporter molecules. biosyn.com Common reactions include:

Amide bond formation: The amino group can react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form a stable amide linkage. vectorlabs.com

Reaction with isothiocyanates: This reaction forms a stable thiourea (B124793) linkage, commonly used for attaching fluorescein isothiocyanate (FITC). biosyn.com

Targeting the Hydroxyl Group: The hydroxyl group is less nucleophilic than the amino group but can still be used for conjugation, particularly through:

Esterification: Reaction with an activated carboxyl group under appropriate conditions can form an ester linkage.

Formation of carbamates: Reaction with isocyanates can form a carbamate bond. biosyn.com

The choice of conjugation strategy would depend on the specific application and the need to preserve the biological activity of the core molecule. For instance, if the amino group is critical for enzyme recognition, it would be preferable to use the hydroxyl group for conjugation. nih.gov

The table below summarizes potential bioconjugation strategies.

Functional GroupReagent ClassLinkage Formed
Primary Amino GroupActivated Esters (e.g., NHS esters)Amide
Primary Amino GroupIsothiocyanatesThiourea
Hydroxyl GroupActivated Carboxylic AcidsEster
Hydroxyl GroupIsocyanatesCarbamate

By employing these strategies, researchers can create tools to visualize the subcellular localization of the compound, identify its binding partners, and further elucidate its biochemical pathways.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Amino 2 Hydroxy 2 Methylpropanoate and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics

A complete structural assignment using multi-dimensional NMR spectroscopy would require detailed reports from experiments such as 1H-NMR, 13C-NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These analyses would provide unambiguous assignment of all proton and carbon signals, establish connectivity between atoms, and could offer insights into the compound's conformational dynamics in solution. Currently, no such detailed experimental NMR data has been published for Ethyl 3-amino-2-hydroxy-2-methylpropanoate.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio. While predicted mass values for various adducts of this compound are available in chemical databases, detailed experimental HRMS studies, including fragmentation analysis to elucidate the compound's structure and stability under ionization, are not present in the scientific literature.

Predicted Mass Spectrometry Data for C6H13NO3

Adduct Predicted m/z
[M+H]+ 148.09682
[M+Na]+ 170.07876

This data is based on theoretical calculations and has not been experimentally verified in published research.

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic bands for the amine (N-H), hydroxyl (O-H), ester (C=O), and alkyl (C-H) groups. A comparative analysis of both IR and Raman spectra would offer a more complete vibrational profile. However, no experimental IR or Raman spectra for this specific compound are available in the public domain.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

As this compound possesses a chiral center at the C2 carbon, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be instrumental in determining its absolute configuration (R or S) if the compound were resolved into its enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for a chiral molecule. There is no published research on the synthesis of enantiomerically pure forms of this compound or their analysis using chiroptical methods.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Amino 2 Hydroxy 2 Methylpropanoate Systems

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining the optimized geometric structure and electronic properties of molecules like Ethyl 3-amino-2-hydroxy-2-methylpropanoate.

Geometric Structure: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. For this compound, a key structural feature would be the potential for intramolecular hydrogen bonding between the hydroxyl or amino group and the ester carbonyl oxygen. Different conformers of the molecule can be identified, and their relative energies can be calculated to determine the most stable structures in the gas phase and in solution.

Electronic Properties: Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. Important electronic parameters that can be calculated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting sites of chemical reactions.

Partial Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites.

Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G*)
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.8 D

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Binding Studies

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be employed to investigate its potential binding to the active site of an enzyme. This process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target enzyme (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the enzyme's active site.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the amino acid residues of the enzyme, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. This allows for the investigation of:

Stability of the Binding Pose: MD simulations can assess the stability of the docked pose. A stable interaction is indicated if the ligand remains within the binding pocket throughout the simulation.

Conformational Changes: Both the ligand and the enzyme can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for enzymatic function.

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to obtain more accurate estimations of the binding free energy.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Hydrolase
ParameterValue/Description
Binding Affinity (kcal/mol)-6.8
Interacting ResiduesSer120, Asp234, His256
Key InteractionsHydrogen bond between hydroxyl group and Asp234; Hydrogen bond between amino group and Ser120

Predictive Modeling of Reactivity and Selectivity in Chemical Transformations

Computational models can be developed to predict the reactivity and selectivity of this compound in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a molecule with its biological activity or chemical reactivity. For a series of derivatives of this compound, a QSAR model could be built to predict a property like the rate of hydrolysis. This involves:

Data Set Collection: A set of molecules with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Reactivity Indices from Conceptual DFT: Conceptual DFT provides a framework for quantifying chemical reactivity. Reactivity indices such as Fukui functions and local softness can be calculated to predict the most reactive sites in this compound for nucleophilic, electrophilic, and radical attacks. For instance, these indices could help predict whether an acylation reaction would occur at the amino or the hydroxyl group.

Virtual Screening and Rational Design of New Derivatives Based on Theoretical Parameters

Computational methods are invaluable for the rational design of new molecules with desired properties.

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If a biological target for this compound is identified, virtual screening could be used to:

Identify Novel Scaffolds: Search for compounds with different chemical structures that are predicted to bind to the same target.

Lead Optimization: Screen a library of derivatives of this compound to identify modifications that enhance binding affinity or other desirable properties.

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